1-(3,5-Dichloro-4-ethoxyphenyl)-2,2,2-trifluoroethanone
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Overview
Description
1-(3,5-Dichloro-4-ethoxyphenyl)-2,2,2-trifluoroethanone is a chemical compound characterized by its unique structure, which includes dichloro, ethoxy, and trifluoro groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichloro-4-ethoxyphenyl)-2,2,2-trifluoroethanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dichloro-4-ethoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and safety. The use of catalytic hydrogenation and Bamberger rearrangement has been reported to improve the overall yield and reduce the number of reaction steps .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichloro-4-ethoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3,5-Dichloro-4-ethoxyphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 1-(3,5-Dichloro-4-ethoxyphenyl)-2,2,2-trifluoroethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
(3,5-Dichloro-4-ethoxyphenyl)methanol: This compound shares a similar phenyl ring structure but differs in the functional groups attached.
4-(3,5-Dichloro-4-ethoxyphenyl)-5-(1,2-dimethyl-1H-indol-3-yl)-3-hydroxy-1-(3-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one: Another structurally related compound with additional functional groups and a more complex structure.
Uniqueness
1-(3,5-Dichloro-4-ethoxyphenyl)-2,2,2-trifluoroethanone is unique due to the presence of trifluoro and dichloro groups, which impart distinct chemical properties such as increased stability and reactivity. These features make it particularly valuable in synthetic chemistry and various industrial applications.
Properties
Molecular Formula |
C10H7Cl2F3O2 |
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Molecular Weight |
287.06 g/mol |
IUPAC Name |
1-(3,5-dichloro-4-ethoxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H7Cl2F3O2/c1-2-17-8-6(11)3-5(4-7(8)12)9(16)10(13,14)15/h3-4H,2H2,1H3 |
InChI Key |
JBMWWOAHRAAXQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
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